molecular formula C10H12O2 B14331745 1,2,3,4-Tetrahydronaphthalene-2,6-diol CAS No. 103323-34-8

1,2,3,4-Tetrahydronaphthalene-2,6-diol

Cat. No.: B14331745
CAS No.: 103323-34-8
M. Wt: 164.20 g/mol
InChI Key: BVPAOUXLSMJEPL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,6-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene, followed by hydroxylation at the 2 and 6 positions. The hydrogenation process typically employs nickel catalysts under high pressure and temperature conditions . The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation of naphthalene, followed by selective hydroxylation. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and high-throughput screening are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding 1,2,3,4-tetrahydronaphthalene.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl groups, or acyl groups. Reagents like thionyl chloride or acyl chlorides are commonly used for these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride for halogenation, acyl chlorides for acylation.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 1,2,3,4-Tetrahydronaphthalene.

    Substitution: Halogenated or acylated derivatives.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,6-diol is unique due to the specific positioning of its hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

103323-34-8

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2,6-diol

InChI

InChI=1S/C10H12O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,10-12H,2,4-5H2

InChI Key

BVPAOUXLSMJEPL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C=CC(=C2)O

Origin of Product

United States

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